molecular formula C23H23N3O5 B362401 N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide CAS No. 326095-31-2

N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No.: B362401
CAS No.: 326095-31-2
M. Wt: 421.4g/mol
InChI Key: UDDONPZEVMVALU-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a furan ring, a morpholine ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

326095-31-2

Molecular Formula

C23H23N3O5

Molecular Weight

421.4g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide

InChI

InChI=1S/C23H23N3O5/c1-17-4-7-19(8-5-17)25(16-20-3-2-12-31-20)23(27)18-6-9-21(22(15-18)26(28)29)24-10-13-30-14-11-24/h2-9,12,15H,10-11,13-14,16H2,1H3

InChI Key

UDDONPZEVMVALU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Coupling with 4-Methylphenylamine: The intermediate is then reacted with 4-methylphenylamine under controlled conditions to form the desired amine derivative.

    Introduction of the Morpholine Ring: The amine derivative is further reacted with morpholine in the presence of a suitable catalyst.

    Nitration: Finally, the compound undergoes nitration to introduce the nitro group at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, along with the nitrobenzamide moiety, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-phenyl-4-morpholin-4-yl-3-nitrobenzamide
  • N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-piperidin-4-yl-3-nitrobenzamide

Uniqueness

N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds. The presence of the furan ring and the morpholine ring, along with the nitrobenzamide moiety, makes it a versatile compound for various applications.

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